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molecular formula C7H7ClN2O2 B2498162 3-Chloro-4-hydroxybenzohydrazide CAS No. 39634-98-5

3-Chloro-4-hydroxybenzohydrazide

Cat. No. B2498162
M. Wt: 186.6
InChI Key: UGUNVMQWBRYTIE-UHFFFAOYSA-N
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Patent
US06613942B1

Procedure details

To a sample of methyl 3-chloro-4-hydroxybenzoate (2 g) dissolved in ethanol (50 mL) was added hydrazine (1.8 mL). The reaction was refluxed overnight under nitrogen. Upon cooling the reaction vessel, the desired product crystallized out of solution. The white solid was isolated by filtration. Recrystallization from hot ethanol gave the 3-chloro-4-hydroxybenzoic acid hydrazide in 60% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[OH:12])[C:5](OC)=[O:6].[NH2:13][NH2:14]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[OH:12])[C:5]([NH:13][NH2:14])=[O:6]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CC1O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed overnight under nitrogen
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling the reaction vessel
CUSTOM
Type
CUSTOM
Details
the desired product crystallized out of solution
CUSTOM
Type
CUSTOM
Details
The white solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)NN)C=CC1O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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